molecular formula C9H5BrClNO B11853484 7-Bromo-1-chloroisoquinolin-6-ol

7-Bromo-1-chloroisoquinolin-6-ol

Cat. No.: B11853484
M. Wt: 258.50 g/mol
InChI Key: MPQHFTMKCPUBBU-UHFFFAOYSA-N
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Description

7-Bromo-1-chloroisoquinolin-6-ol is a chemical compound with the molecular formula C9H5BrClNO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-chloroisoquinolin-6-ol typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the bromination of isoquinoline at the 7-position followed by chlorination at the 1-position. The reaction conditions often involve the use of bromine and chlorine in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-chloroisoquinolin-6-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dehalogenated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

  • Substitution reactions yield various substituted isoquinoline derivatives.
  • Oxidation reactions produce quinoline N-oxides.
  • Reduction reactions result in dehalogenated isoquinoline derivatives.

Scientific Research Applications

7-Bromo-1-chloroisoquinolin-6-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-1-chloroisoquinolin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    7-Bromoisoquinoline: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    1-Chloroisoquinoline: Lacks the bromine atom, affecting its overall reactivity and interaction with molecular targets.

    6-Bromo-7-chloroquinoline: A similar compound with different substitution patterns, leading to variations in chemical behavior and applications.

Uniqueness: 7-Bromo-1-chloroisoquinolin-6-ol is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and interaction profiles

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

7-bromo-1-chloroisoquinolin-6-ol

InChI

InChI=1S/C9H5BrClNO/c10-7-4-6-5(3-8(7)13)1-2-12-9(6)11/h1-4,13H

InChI Key

MPQHFTMKCPUBBU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=CC(=C(C=C21)O)Br)Cl

Origin of Product

United States

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